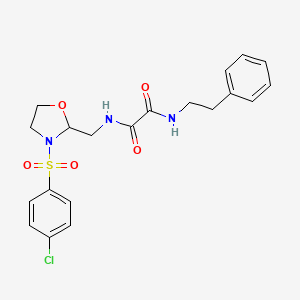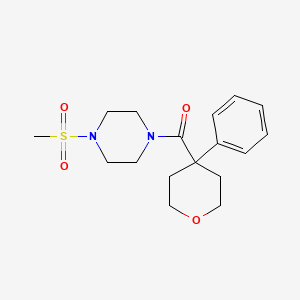
5-(1-Phenylpropyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Phenylpropyl)-1,3,4-thiadiazol-2-amine (5-PPTDA) is an amine compound belonging to the family of thiadiazoles. It is a white, crystalline solid with a molecular weight of 215.29 g/mol and a melting point of 97-98 °C. 5-PPTDA is a versatile compound with potential applications in a variety of fields, including organic synthesis, drug development, and materials science.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis and Biological Activity : 5-Phenyl-1,3,4-thiadiazole-2-amine has been synthesized and used for creating heterocyclic azodyes. These dyes were characterized by various spectroscopic methods and screened for biological activity (Kumar et al., 2013).
- Spectral and X-ray Studies : Synthesis of novel compounds, including 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine, was achieved, with their structures studied using spectral and X-ray techniques (Dani et al., 2013).
Metal Complex Synthesis
- Metal Complexes : Synthesis of new metal complexes of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, characterized by various analytical techniques, expanding the application in coordination chemistry (Al-Amiery et al., 2009).
Improved Synthesis Techniques
- Ultrasound-Assisted Synthesis : Application of ultrasound in the synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives, offering an efficient alternative to conventional methods (Erdogan, 2018).
Structural Analysis
- Solution and Solid State Structure : Investigation of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl) amine in different states using NMR spectroscopy and X-ray crystallography (Strzemecka & Urbańczyk-Lipkowska, 2010).
Quantitative Interaction Assessment
- QTAIM Analysis : Quantitative assessment of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, contributing to the understanding of molecular interactions (El-Emam et al., 2020).
Propriétés
IUPAC Name |
5-(1-phenylpropyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-2-9(8-6-4-3-5-7-8)10-13-14-11(12)15-10/h3-7,9H,2H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIPFQODAWPXGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Phenylpropyl)-1,3,4-thiadiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cyclohexylpropanamide](/img/structure/B2632882.png)
![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2632883.png)


![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B2632886.png)

![4-hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide](/img/structure/B2632891.png)





